

Norgestimate's Impact on SHBG Levels: A Cross-Study Comparative Analysis

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Compound of Interest

Compound Name: Norgestimate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of findings from multiple studies on the effect of **norgestimate**, a third-generation progestin, on serum Sex Hormone-Binding Globulin (SHBG) levels. The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.

Quantitative Analysis of SHBG Level Alterations

The following table summarizes the quantitative data from clinical investigations into the effects of **norgestimate**-containing combined oral contraceptives (COCs) on SHBG levels. These studies consistently demonstrate a significant elevation in SHBG concentrations, a key indicator of the net estrogenic effect of a hormonal contraceptive.

Study Reference	Norgestimate Formulation	Comparator Formulation	Study Population	Duration	Key Findings on SHBG Levels
Huber, J. C. et al. (1991) [1]	Monophasic: 250 µg norgestimate / 35 µg ethinylestradiol	Triphasic: gestodene / ethinylestradiol	46 healthy women	12 cycles	~200-240% increase in SHBG levels by days 11 and 21 of the treatment cycle. Levels remained approximately 100% above baseline during the pill-free interval.[1]
Miscellaneous Clinical Data	Monophasic: 250 µg norgestimate / 35 µg ethinylestradiol	Levonorgestrel 150 µg / ethinylestradiol 30 µg	Not specified	≥3 cycles	Significantly higher SHBG levels compared to the levonorgestrel-containing formulation.[2]

Experimental Methodologies

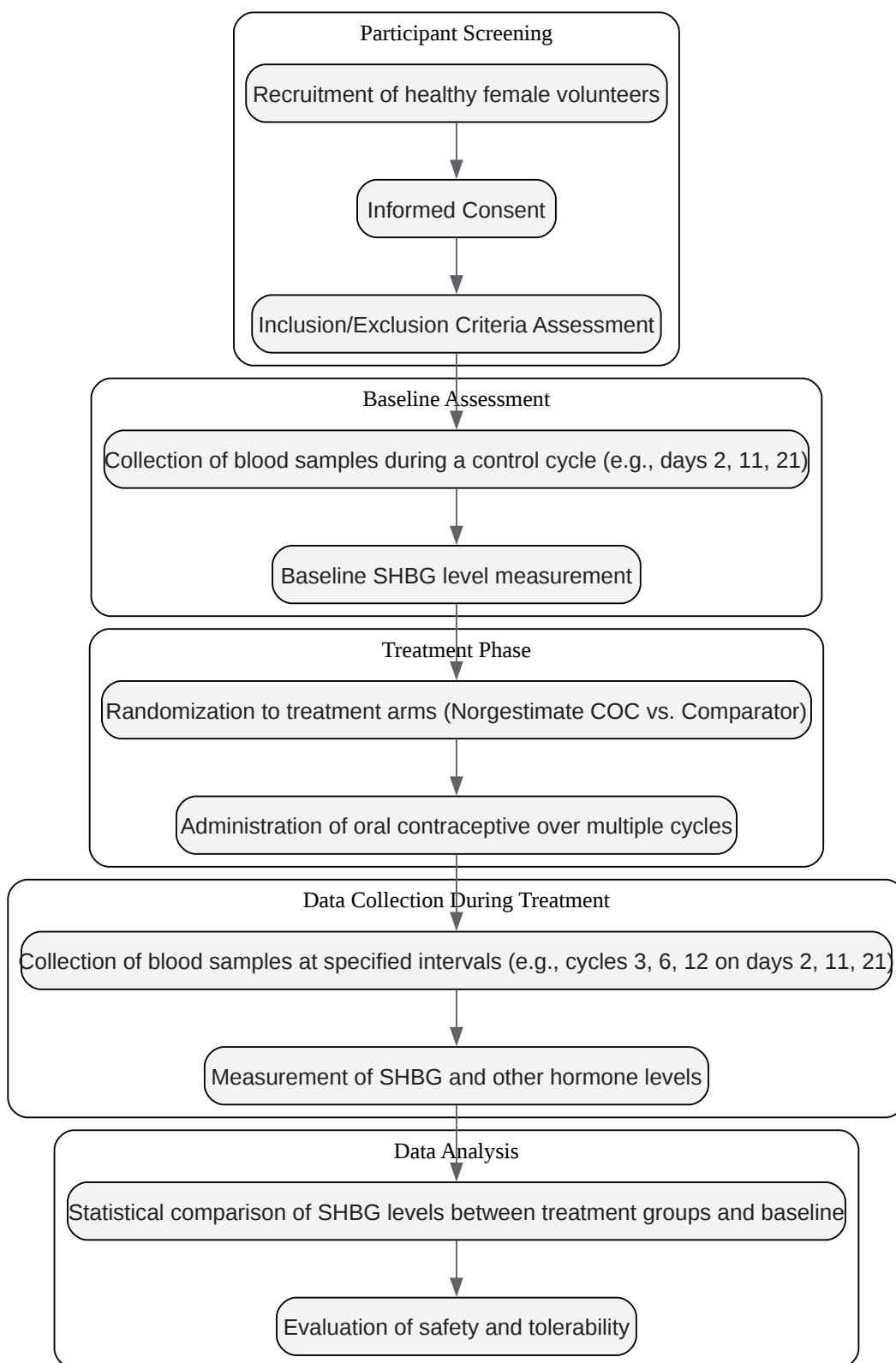
The cited studies employed rigorous clinical trial designs to evaluate the hormonal effects of **norgestimate**-containing oral contraceptives.

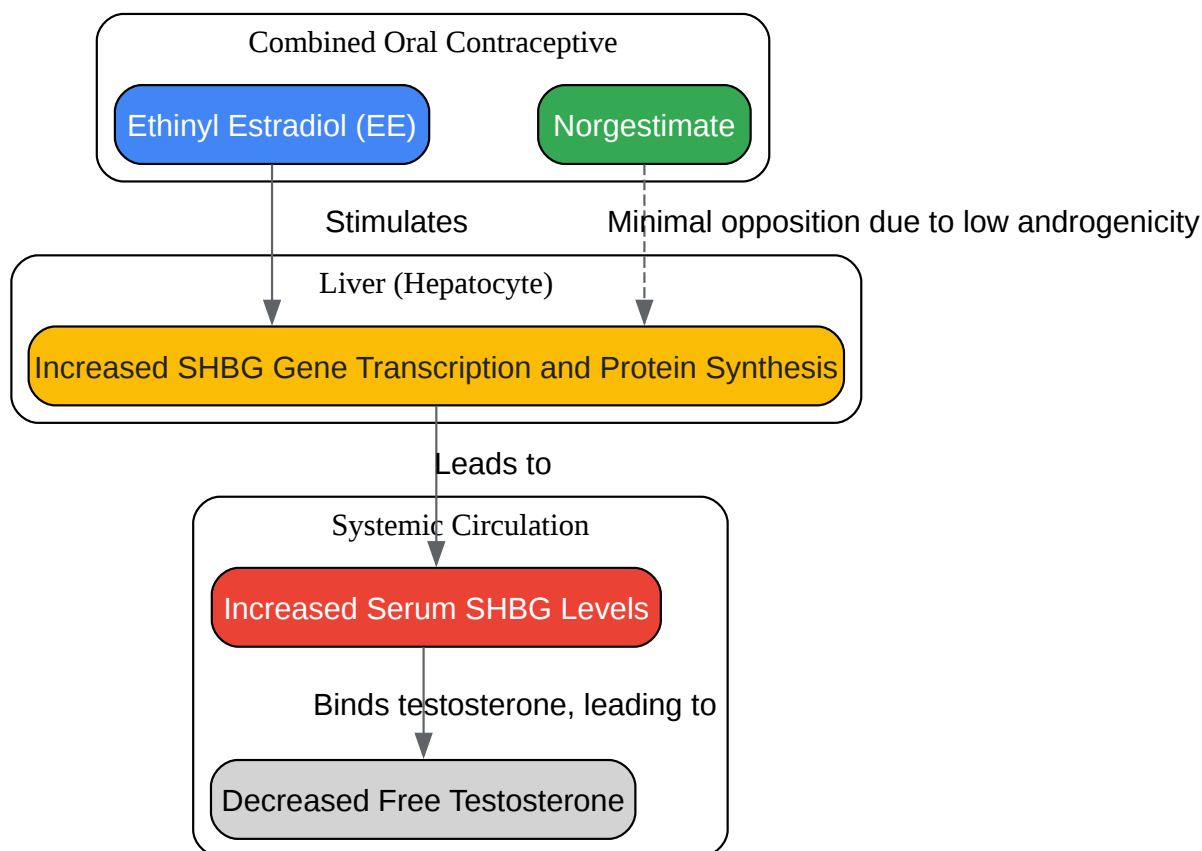
Huber, J. C. et al. (1991) Study Protocol:

- Study Design: A randomized, controlled clinical trial.
- Participants: 46 healthy female volunteers.
- Treatment Arms:
 - Monophasic oral contraceptive containing 250 µg of **norgestimate** and 35 µg of ethinylestradiol.
 - Triphasic oral contraceptive containing gestodene and ethinylestradiol.
- Data Collection: Blood samples were collected on days 2, 11, and 21 of a pretreatment control cycle and during the third, sixth, and twelfth treatment cycles.
- SHBG Measurement: Serum SHBG levels were quantified, although the specific assay was not detailed in the abstract.

Visualizing the Experimental and Physiological Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the typical experimental workflow for such clinical studies and the physiological mechanism by which **norgestimate**-containing COCs influence SHBG levels.





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References

- 1. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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